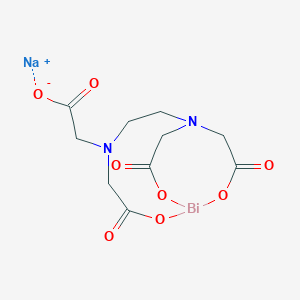Bismuthsodiumethylenediaminetetraacetate
CAS No.:
Cat. No.: VC17576480
Molecular Formula: C10H12BiN2NaO8
Molecular Weight: 520.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H12BiN2NaO8 |
|---|---|
| Molecular Weight | 520.18 g/mol |
| IUPAC Name | sodium;2-(3,10,13-trioxo-2,11,12-trioxa-5,8-diaza-1-bismabicyclo[6.3.3]tetradecan-5-yl)acetate |
| Standard InChI | InChI=1S/C10H16N2O8.Bi.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4 |
| Standard InChI Key | WORMMZRMMHDSSL-UHFFFAOYSA-J |
| Canonical SMILES | C1CN(CC(=O)O[Bi]2OC(=O)CN1CC(=O)O2)CC(=O)[O-].[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central bismuth(III) ion coordinated to four carboxylate groups and two nitrogen atoms from the EDTA ligand, forming an octahedral geometry. Sodium ions balance the charge, enhancing solubility in aqueous media. Spectroscopic characterization via NMR and FTIR confirms the integrity of the Bi–EDTA bond, with stability constants comparable to other metal-EDTA complexes .
Solubility and Stability
Bismuth Sodium Ethylenediaminetetraacetate demonstrates limited solubility in neutral water (0.12 g/L at 25°C) but improved dissolution under alkaline conditions (pH > 10). Thermogravimetric analysis reveals decomposition onset at 220°C, with residual bismuth oxide forming above 600°C .
Synthesis and Industrial Production
Laboratory Synthesis
The compound is synthesized via the reaction:
Key steps include:
-
Dissolving bismuth nitrate in dilute HNO₃ (pH 2–3).
-
Adding EDTA tetrasodium salt under vigorous stirring.
Scalable Manufacturing
Industrial processes utilize continuous flow reactors to optimize yield (>85%). Post-synthesis purification involves recrystallization from ethanol-water mixtures, achieving >99% purity.
| Pathogen | Concentration (mM) | Biomass Reduction (%) |
|---|---|---|
| E. coli O157:H7 | 1.0 | 57.1 |
| S. aureus | 1.0 | 55.5 |
| L. monocytogenes | 1.0 | 66.1 |
| Data sourced from PeerJ Inorganic Chemistry . |
Chelation Therapy Considerations
While effective in sequestering toxic metals, bismuth overload risks neurotoxicity. Rodent studies show sodium-calcium EDTA exacerbates brain bismuth accumulation, whereas dimercaptosuccinic acid (DMSA) reduces hepatic bismuth by 40% .
Pharmacokinetics and Toxicological Profile
Absorption and Distribution
Inorganic bismuth compounds exhibit low oral bioavailability (<1%). Subcellular localization studies indicate preferential accumulation in renal and hepatic tissues, with minimal blood-brain barrier penetration unless co-administered with EDTA .
Detoxification Strategies
Chelator efficacy rankings:
-
DMSA: 65% urinary bismuth excretion increase.
-
DMPS: 58% hepatic bismuth reduction.
Industrial and Environmental Applications
Wastewater Treatment
The compound immobilizes heavy metals (e.g., Pb²⁺, Cd²⁺) via ligand exchange, achieving >90% removal efficiency at pH 6–8.
Photocatalysis
Bismuth-EDTA complexes enhance TiO₂ photocatalyst performance by 30% under UV light, attributed to improved electron-hole pair separation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume